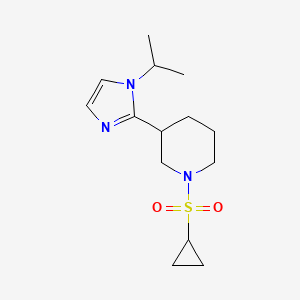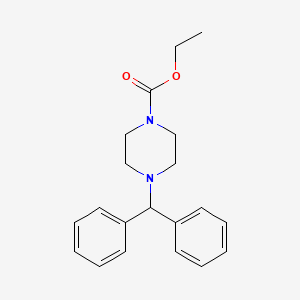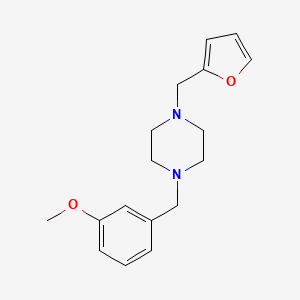
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine, also known as CSP-1103, is a compound that has gained interest in scientific research due to its potential pharmacological properties. CSP-1103 belongs to the class of piperidine compounds and has a molecular weight of 324.47 g/mol.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is thought to enhance GABAergic neurotransmission, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain. Studies have also shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is its potential therapeutic use for various medical conditions. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has a low potential for abuse and addiction, making it a safer alternative to other drugs with similar pharmacological properties. One limitation of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
For 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine research include further investigation of its mechanism of action, as well as its potential therapeutic uses for various medical conditions. Additionally, studies could be conducted to evaluate the safety and efficacy of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine in clinical trials. Further research could also explore the potential of 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine can be synthesized using a multi-step process that involves the reaction of cyclopropylsulfonyl chloride with 1-isopropyl-1H-imidazole-2-amine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)guanidine. This intermediate compound is then reacted with piperidine to form 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine.
Applications De Recherche Scientifique
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been studied for its potential use as a therapeutic agent for various medical conditions, including epilepsy, neuropathic pain, and anxiety. Studies have shown that 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has anticonvulsant and anxiolytic effects in animal models. Additionally, 1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine has been shown to have a potential role in the treatment of neuropathic pain.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-3-(1-propan-2-ylimidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)17-9-7-15-14(17)12-4-3-8-16(10-12)20(18,19)13-5-6-13/h7,9,11-13H,3-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYDYKPDFKQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCCN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-3-(1-isopropyl-1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)


![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-5-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5688912.png)
![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)

